Cas no 497855-76-2 (1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI))

1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI) is a specialized organic compound featuring an imidazole core substituted with a formyl group at the 2-position and an isobutyl group at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aldehyde functionality allows for further derivatization, enabling the formation of Schiff bases, heterocycles, or other functionalized imidazole derivatives. The isobutyl substituent enhances solubility in organic solvents, facilitating its use in diverse reaction conditions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to the imidazole ring's role in coordination and hydrogen bonding. High purity grades ensure consistent performance in synthetic applications.
1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI) structure
497855-76-2 structure
Product Name:1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI)
CAS No:497855-76-2
MF:C8H12N2O
MW:152.193681716919
CID:1017189
PubChem ID:22938609
Update Time:2025-11-02

1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI)
    • 1-Isobutyl-1H-imidazole-2-carbaldehyde
    • 1-(2-methylpropyl)imidazole-2-carbaldehyde
    • AKOS002657137
    • VS-10037
    • CS-0358187
    • 1-(2-methylpropyl)-1H-imidazole-2-carbaldehyde
    • SCHEMBL5657346
    • BBL030782
    • 497855-76-2
    • STL373324
    • 1H-Imidazole-2-carboxaldehyde,1-(2-methylpropyl)-(9ci)
    • DS-021824
    • Inchi: 1S/C8H12N2O/c1-7(2)5-10-4-3-9-8(10)6-11/h3-4,6-7H,5H2,1-2H3
    • InChI Key: HUWIIAQBWRSEEU-UHFFFAOYSA-N
    • SMILES: O=CC1=NC=CN1CC(C)C

Computed Properties

  • Exact Mass: 152.094963011g/mol
  • Monoisotopic Mass: 152.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 34.9Ų

1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428857-250mg
1-Isobutyl-1H-imidazole-2-carbaldehyde
497855-76-2 98%
250mg
¥1950.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1428857-1g
1-Isobutyl-1H-imidazole-2-carbaldehyde
497855-76-2 98%
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¥4096.00 2024-05-11

Additional information on 1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI)

Recent Advances in the Study of 1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI) (CAS: 497855-76-2)

1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI) (CAS: 497855-76-2) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its unique chemical structure and reactivity. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential therapeutic benefits.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI) as a precursor in the synthesis of small-molecule inhibitors targeting protein kinases. The study demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase isoforms, which are implicated in various cancers. The findings suggest that this compound could serve as a promising scaffold for the development of next-generation kinase inhibitors.

Another significant advancement was reported in the field of antimicrobial research. A team of scientists from the University of Cambridge investigated the antimicrobial properties of 1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI) derivatives against multidrug-resistant bacterial strains. The results indicated that certain derivatives exhibited broad-spectrum activity, with minimal cytotoxicity to human cells. This opens up new avenues for the development of novel antibiotics to combat the growing threat of antibiotic resistance.

From a synthetic chemistry perspective, recent work has focused on optimizing the production of 1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI) to improve yield and purity. A study published in Organic Process Research & Development detailed a novel catalytic method that significantly reduces the use of hazardous reagents while maintaining high efficiency. This environmentally friendly approach aligns with the increasing demand for sustainable chemical processes in the pharmaceutical industry.

In conclusion, 1H-Imidazole-2-carboxaldehyde, 1-(2-methylpropyl)- (9CI) continues to be a compound of significant interest in chemical and biomedical research. Its versatility as a building block for bioactive molecules, combined with recent advancements in its synthesis and applications, underscores its potential to contribute to the development of new therapeutic agents. Future research should focus on further elucidating its mechanism of action and exploring its utility in other areas, such as neurodegenerative diseases and metabolic disorders.

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